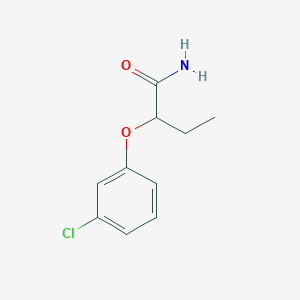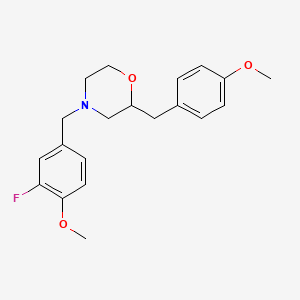![molecular formula C17H23NO2 B5994048 (E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE](/img/structure/B5994048.png)
(E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a propenone backbone with a dimethylamino group attached to a phenyl ring and a hydroxycyclohexyl group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis may begin with the formation of 4-(DIMETHYLAMINO)PHENYL)acetone, which is then subjected to aldol condensation with 1-(1-HYDROXYCYCLOHEXYL)ethanone under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, chromatography, and crystallization to ensure the quality of the final product.
化学反应分析
Types of Reactions
(E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
(E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of (E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE shares similarities with other propenone derivatives, such as chalcones and flavonoids.
- Compounds like this compound and this compound exhibit similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-(1-hydroxycyclohexyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-18(2)15-9-6-14(7-10-15)8-11-16(19)17(20)12-4-3-5-13-17/h6-11,20H,3-5,12-13H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLLONUSNPFNDU-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(methoxymethyl)-1-[3-(2-methylphenyl)-3-phenylpropanoyl]piperidine](/img/structure/B5993973.png)
![N-(4-chlorophenyl)-2-(3-{[(4-chlorophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5993979.png)
![ethyl 4-[4-(3-ethoxy-4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5993980.png)
![4-fluoro-N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5993984.png)
![N-[(4-methoxyphenyl)methyl]-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B5993990.png)
![4,6-dimethyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pyrimidin-2-amine](/img/structure/B5993991.png)
![4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide](/img/structure/B5993993.png)

![5-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5994008.png)
![N-methyl-2-(tetrahydro-2H-pyran-2-yl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5994015.png)
![2-(4-{4,4-DIMETHYL-2-[(4-METHYLPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5994023.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5994051.png)
